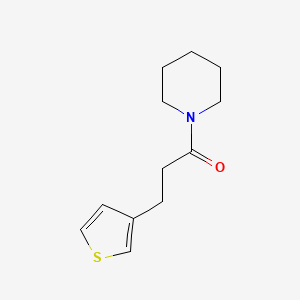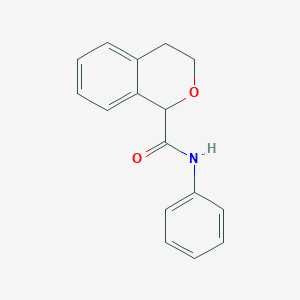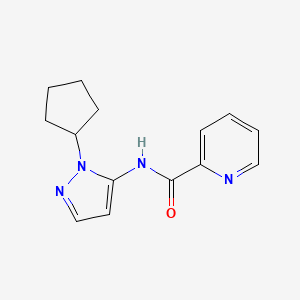
3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms.
Wirkmechanismus
The mechanism of action of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole varies depending on its application. In medicinal chemistry, this compound is believed to exert its anticancer, antifungal, and antiviral activities by inhibiting specific enzymes or proteins that are essential for the survival and proliferation of cancer cells, fungi, and viruses. In agrochemistry, it acts as a herbicide or insecticide by interfering with the normal physiological processes of plants or insects. In materials science, it can participate in various chemical reactions to form functional materials with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole depend on its specific application and concentration. In medicinal chemistry, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit the growth and replication of fungi and viruses. In agrochemistry, it can cause growth inhibition, chlorosis, and necrosis in plants or disrupt the nervous system and metabolism of insects. In materials science, it can modify the physical and chemical properties of materials, such as solubility, stability, and reactivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole in lab experiments include its high potency, selectivity, and versatility, as well as its ease of synthesis and modification. This compound can be used as a reference compound or a starting material for the synthesis of more complex compounds. However, there are also some limitations to its use, such as its potential toxicity, instability, and variability, as well as the lack of standardized protocols for its evaluation and characterization.
Zukünftige Richtungen
There are many future directions for the research and development of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole. Some of the possible directions include:
1. Further optimization of its synthesis method to improve the yield, purity, and scalability of the product.
2. Evaluation of its potential applications in other fields, such as catalysis, energy storage, and sensors.
3. Elucidation of its mechanism of action at the molecular level using advanced techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling.
4. Development of new derivatives or analogs of this compound with improved properties, such as solubility, stability, and bioavailability.
5. Investigation of its pharmacokinetics and pharmacodynamics in vivo using animal models to assess its safety and efficacy.
In conclusion, 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a versatile and promising compound that has attracted considerable attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound are needed to fully exploit its potential in various fields.
Synthesemethoden
The synthesis of 3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with acetic anhydride, the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with propionic anhydride, and the reaction of 3-amino-4-methylthio-5-propan-2-yl-1,2,4-triazole with isobutyric anhydride. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
3-(methylsulfanyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antiviral activities. In agrochemistry, it has been tested for its herbicidal and insecticidal properties. In materials science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-4-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-4-7-8-6(9)10-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXBHKNYEGPAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanyl-4-propan-2-yl-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)


![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)

![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)

